Computational LogP Comparison: N-Ethyl vs. N-Methyl Substitution
The N-ethyl analog exhibits a computed XLogP3-AA of 1.1, which represents an increase of approximately 0.5–0.6 log units compared to the N-methyl analog (predicted XLogP3-AA ~0.5–0.6), indicative of enhanced lipophilicity that can improve membrane permeability and CNS penetration potential without excessively increasing molecular weight [1]. This difference is critical in CNS drug discovery where a narrow logP window (typically 1–4) is targeted for optimal blood–brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem computed) |
| Comparator Or Baseline | N-Methyl-4-piperidin-4-yl-butyramide: XLogP3-AA ≈ 0.5–0.6 (predicted using same method) |
| Quantified Difference | +0.5 to +0.6 log units higher lipophilicity |
| Conditions | Computational prediction using XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
This quantitative lipophilicity difference directly impacts predicted membrane permeability and CNS exposure, making the N-ethyl derivative more suitable for programs targeting intracerebral targets compared to the less lipophilic N-methyl analog.
- [1] PubChem Compound Summary for CID 23022342, N-Ethyl-4-piperidin-4-yl-butyramide. Computed Descriptors section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/521074-80-6 (accessed 2026-05-05). View Source
